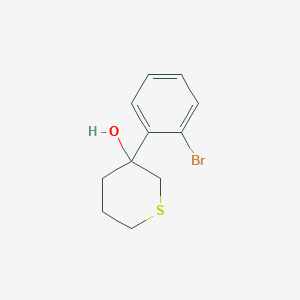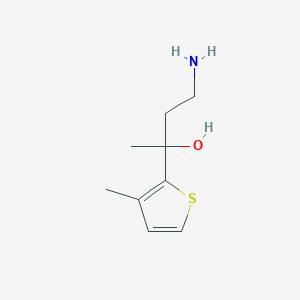
4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol: is an organic compound with the molecular formula C₉H₁₅NOS It is characterized by the presence of an amino group, a hydroxyl group, and a thiophene ring substituted with a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene precursor.
Substitution Reaction: The methyl group is introduced to the thiophene ring via a Friedel-Crafts alkylation reaction.
Amino Group Introduction: The amino group is added through a nucleophilic substitution reaction, often using ammonia or an amine derivative.
Hydroxyl Group Addition: The hydroxyl group is introduced via a reduction reaction, typically using a reducing agent such as lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, forming a hydrocarbon derivative.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are employed.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbon derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with enzymes and receptors, making it a candidate for drug discovery and development.
Medicine: The compound’s structural features make it a potential candidate for the development of therapeutic agents, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. The thiophene ring contributes to the compound’s lipophilicity, facilitating its passage through biological membranes and enhancing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
4-Amino-2-methylbutan-2-ol: This compound shares the amino and hydroxyl groups but lacks the thiophene ring, resulting in different chemical and biological properties.
3-Hydroxy-3-methylbutylamine: Similar in having an amino and hydroxyl group but differs in the overall structure and functional group positioning.
4-Amino-2-hydroxy-2-methylbutane: Another similar compound with variations in the positioning of functional groups.
Uniqueness: 4-Amino-2-(3-methylthiophen-2-yl)butan-2-ol is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in the study of structure-activity relationships in medicinal chemistry.
Eigenschaften
Molekularformel |
C9H15NOS |
|---|---|
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
4-amino-2-(3-methylthiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C9H15NOS/c1-7-3-6-12-8(7)9(2,11)4-5-10/h3,6,11H,4-5,10H2,1-2H3 |
InChI-Schlüssel |
OIOJGBPADWKAPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=C1)C(C)(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methoxyethyl)amino]-5-(6-methoxypyridin-3-yl)benzonitrile](/img/structure/B13194069.png)

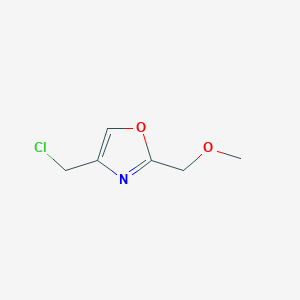
![[3-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B13194086.png)
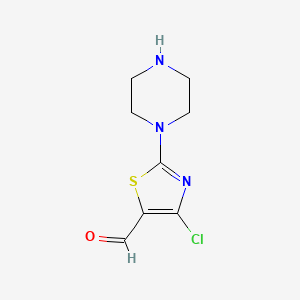
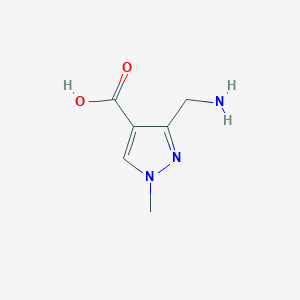
![3-(2-Aminoethyl)-5-[(2-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13194099.png)
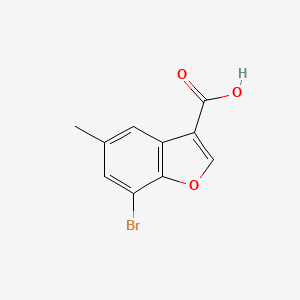

![2-(4-Methoxyphenyl)-8,8-dimethyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13194114.png)
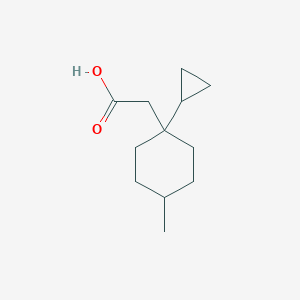
![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-ol](/img/structure/B13194123.png)
